molecular formula C5H11Cl2N3 B176083 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 197367-87-6

1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No. B176083
M. Wt: 184.06 g/mol
InChI Key: DWNGGFJVARNXSR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular weight of 184.07 . Its IUPAC name is 1,3-dimethyl-1H-pyrazol-4-ylamine dihydrochloride .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride is represented by the InChI code: 1S/C5H9N3.2ClH/c1-4-5(6)3-8(2)7-4;;/h3H,6H2,1-2H3;2*1H .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a solid substance . Its molecular weight is 184.07 .

Scientific Research Applications

Synthesis Applications

1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride is used in the synthesis of various chemical compounds. For instance, it has been used in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, utilizing a reusable catalyst under microwave irradiation and solvent-free conditions (Rahmani et al., 2018). Additionally, it facilitates the preparation of flexible bis(pyrazol-1-yl)alkane and related ligands, showcasing its versatility in organic synthesis (Potapov et al., 2007).

Catalysis and Ligand Formation

This compound is also significant in the formation of Cu2+ complexes of [1 + 1] 1H-pyrazole azamacrocycles. These complexes demonstrate varying organization dependent on the hydrocarbon chains, which is crucial for understanding metal-ligand interactions (Lopera et al., 2020). Moreover, its derivatives have been used to synthesize water-soluble pyrazolate rhodium(I) complexes, illustrating its application in organometallic chemistry (Esquius et al., 2000).

Biological Activity

Some derivatives of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride exhibit notable antibacterial activity. This was observed in a study where synthesized compounds displayed good antibacterial properties against several bacterial species (Al-Smaisim, 2012). Additionally, the compound's utility in green synthesis and inhibition studies of yeast α-glucosidase, as well as molecular docking, highlights its potential in bioorganic chemistry (Chaudhry et al., 2017).

Corrosion Inhibition

Another notable application of derivatives of this compound is in the field of corrosion inhibition. Specifically, it has been used in inhibiting corrosion of pure iron in acidic media, demonstrating its potential in materials science (Chetouani et al., 2005).

Safety And Hazards

The safety information signal for this compound is a warning . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,3-dimethylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-8(2)7-4;;/h3H,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNGGFJVARNXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride

CAS RN

197367-87-6
Record name 1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org
S Karlsson, R Bergman, J Broddefalk… - … Process Research & …, 2018 - ACS Publications
A large-scale, robust telescoped process involving acid chloride generation and Friedel–Crafts acylation followed by hydrolysis of an ester was developed for the manufacture of a …
Number of citations: 13 pubs.acs.org
C Delvare, P Koza, R Morgentin - Synthesis, 2011 - thieme-connect.com
The use of palladium (0) enables a highly regioselective C-2 amination of 4, 6-dichloronicotinonitrile. Coupling with aminoarenes that are N-acetyl-masked to limit cross-coupling …
Number of citations: 9 www.thieme-connect.com

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